molecular formula C16H16FN5O2S B2956742 N-(2-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 891125-95-4

N-(2-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No.: B2956742
CAS No.: 891125-95-4
M. Wt: 361.4
InChI Key: YPTVOCUJSUMAQZ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a synthetic chemical reagent featuring a 1,2,4-triazolo[4,3-a]pyrimidine core, designed for advanced pharmacological and medicinal chemistry research. This compound is of significant interest in early-stage drug discovery, particularly in the development of novel chemotherapeutic and antimicrobial agents. The core 1,2,4-triazole moiety is recognized as a privileged scaffold in medicinal chemistry due to its wide spectrum of biological activities . Derivatives of this heterocyclic system have demonstrated extensive pharmacological properties, including potent antibacterial, antifungal , and anticancer effects . The molecular structure of this compound, which integrates a fluorophenyl group and a thioacetamide linker, is engineered to interact with specific biological targets. Similar triazole-based analogues have been shown to exhibit their activity through mechanisms such as enzyme inhibition, often targeting pathways crucial for cell proliferation and survival . This product is intended for research applications such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. Researchers can utilize it to probe new therapeutic avenues in areas like infectious diseases and oncology. This product is For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2S/c1-2-5-10-8-13(23)19-15-20-21-16(22(10)15)25-9-14(24)18-12-7-4-3-6-11(12)17/h3-4,6-8H,2,5,9H2,1H3,(H,18,24)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTVOCUJSUMAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The molecular formula of this compound is C16H16FN5O2S. The compound features a fluorophenyl group , a triazolo-pyrimidine core , and a thioacetamide linkage , which are believed to contribute to its diverse biological activities .

Antimicrobial Activity

Research indicates that compounds with similar triazolo-pyrimidine structures exhibit significant antimicrobial properties. For instance:

  • Triazole Derivatives : A review highlighted that 1,2,4-triazoles possess antifungal and antibacterial properties, with some derivatives showing minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
CompoundActivityMIC (μg/mL)
Triazole derivative 30aAntibacterial0.125–8
Triazole derivative 31dAntifungal0.5–4

Antiviral Properties

The triazolo-pyrimidine scaffold has also been investigated for antiviral activity. Compounds derived from this scaffold have shown efficacy in inhibiting viral replication, particularly against HIV and influenza viruses .

Anticancer Activity

The potential anticancer effects of triazolo derivatives are notable. Research has demonstrated that certain triazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and replication.
  • Molecular Interactions : The unique structural components allow for interactions with specific biological targets, potentially modulating various biochemical pathways .

Case Studies

Several studies have explored the pharmacological profiles of related compounds:

  • Study on Antibacterial Activity : A study assessed the antibacterial efficacy of triazole derivatives against resistant strains of bacteria. The results indicated that modifications in the chemical structure significantly enhanced antibacterial potency .
  • Antiviral Screening : In vitro studies demonstrated that certain triazolo-pyrimidine derivatives effectively inhibited viral replication in cell cultures infected with HIV .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural relatives can be categorized based on core scaffolds and substituents:

Compound Name Core Structure Substituents Molecular Weight Key Functional Differences
Target Compound [1,2,4]Triazolo[4,3-a]pyrimidine 2-fluorophenyl, propyl, thioacetamide ~400.5 (estimated*) Fluorine at phenyl ortho position; thioether linkage
N-(4-acetamidophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide [1,2,4]Triazolo[4,3-a]pyrimidine 4-acetamidophenyl, propyl, thioacetamide 400.5 Acetamido group at phenyl para position; higher polarity
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonamide) Triazolo[1,5-a]pyrimidine 2,6-difluorophenyl, sulfonamide 325.3 Sulfonamide instead of thioacetamide; difluorophenyl substituents
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Oxazolidinyl acetamide 2,6-dimethylphenyl, methoxy 278.3 Oxazolidinone ring; lacks triazolopyrimidine core

Key Observations

  • Substituent Effects: The 2-fluorophenyl group in the target compound likely increases lipophilicity compared to the 4-acetamidophenyl analog , which may enhance membrane permeability but reduce aqueous solubility. Thioacetamide vs. The thioacetamide in the target compound may offer greater metabolic resistance due to sulfur’s lower electronegativity.
  • Triazolopyrimidine Core :

    • The propyl group at position 5 (shared with the 4-acetamidophenyl analog ) may sterically hinder interactions with target enzymes compared to flumetsulam’s smaller methyl group .

Q & A

Q. How is stability under physiological conditions assessed for in vivo studies?

  • Answer :
  • Conduct plasma stability assays (37°C, 1–24 hours) with LC-MS quantification.
  • Evaluate microsomal stability (human liver microsomes + NADPH) to predict hepatic clearance.
  • Use PAMPA (Parallel Artificial Membrane Permeability Assay) to estimate blood-brain barrier penetration .

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